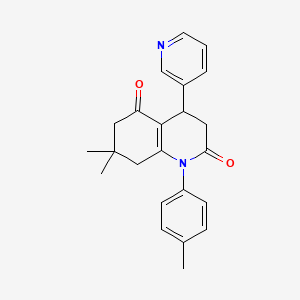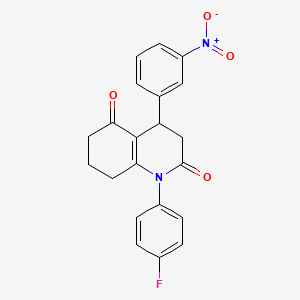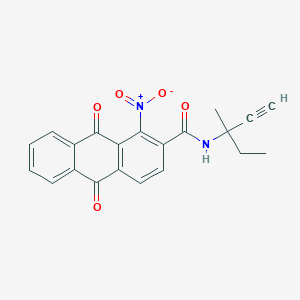![molecular formula C30H38N4O7S B11502599 Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate](/img/structure/B11502599.png)
Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL N-(5-{[(TERT-BUTOXY)CARBONYL]AMINO}-5-{[5-(METHYLSULFAMOYL)NAPHTHALEN-1-YL]CARBAMOYL}PENTYL)CARBAMATE is a complex organic compound that features a combination of benzyl, tert-butoxycarbonyl (Boc), and naphthalene moieties. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-(5-{[(TERT-BUTOXY)CARBONYL]AMINO}-5-{[5-(METHYLSULFAMOYL)NAPHTHALEN-1-YL]CARBAMOYL}PENTYL)CARBAMATE typically involves multiple steps, including the protection of amine groups with tert-butoxycarbonyl (Boc) groups, and the coupling of benzyl and naphthalene derivatives. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran (THF), and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
BENZYL N-(5-{[(TERT-BUTOXY)CARBONYL]AMINO}-5-{[5-(METHYLSULFAMOYL)NAPHTHALEN-1-YL]CARBAMOYL}PENTYL)CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and naphthalene moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
BENZYL N-(5-{[(TERT-BUTOXY)CARBONYL]AMINO}-5-{[5-(METHYLSULFAMOYL)NAPHTHALEN-1-YL]CARBAMOYL}PENTYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of BENZYL N-(5-{[(TERT-BUTOXY)CARBONYL]AMINO}-5-{[5-(METHYLSULFAMOYL)NAPHTHALEN-1-YL]CARBAMOYL}PENTYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl N-(tert-Butoxycarbonyl)-L-glutamate: Shares the Boc and benzyl groups but differs in the core structure
tert-Butyl N-(benzyloxy)carbamate: Similar in having the Boc and benzyl groups but lacks the naphthalene moiety.
Uniqueness
BENZYL N-(5-{[(TERT-BUTOXY)CARBONYL]AMINO}-5-{[5-(METHYLSULFAMOYL)NAPHTHALEN-1-YL]CARBAMOYL}PENTYL)CARBAMATE is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C30H38N4O7S |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[5-(methylsulfamoyl)naphthalen-1-yl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C30H38N4O7S/c1-30(2,3)41-29(37)34-25(16-8-9-19-32-28(36)40-20-21-12-6-5-7-13-21)27(35)33-24-17-10-15-23-22(24)14-11-18-26(23)42(38,39)31-4/h5-7,10-15,17-18,25,31H,8-9,16,19-20H2,1-4H3,(H,32,36)(H,33,35)(H,34,37) |
InChI Key |
WKNSVOUGPPPOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide](/img/structure/B11502517.png)
![ethyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11502519.png)
![7-(Adamantan-1-YL)-8-butyl-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11502530.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11502535.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11502542.png)

![1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11502554.png)
![1-(3-methylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11502562.png)
![ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11502568.png)
![2-methyl-4-[(6-methylpyridin-2-yl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B11502572.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B11502582.png)


![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11502596.png)
